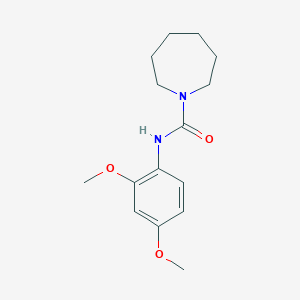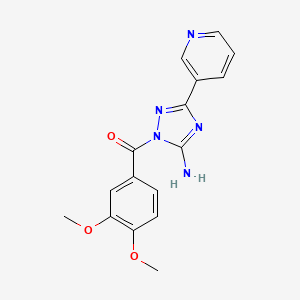
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This compound was first synthesized in the 1970s, but its therapeutic potential was not fully realized until more recent years. In
作用機序
The exact mechanism of action of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve multiple targets within the central nervous system. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. Additionally, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter systems, the reduction of neuroinflammation, and the protection of neurons against damage. Additionally, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One advantage of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of using N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low potency. N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have modest effects on cognitive function and neuroprotection in preclinical studies, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets within the central nervous system. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans with neurological disorders.
合成法
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials for the synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are 2,3-dimethylbenzaldehyde, 2-methylbenzaldehyde, and N-methylglycine. The reaction of these materials is carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel, to form the final product.
科学的研究の応用
N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, N~1~-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-7-10-16(15(13)3)19-18(21)12-20(24(4,22)23)17-11-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYGWJLOEIAWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

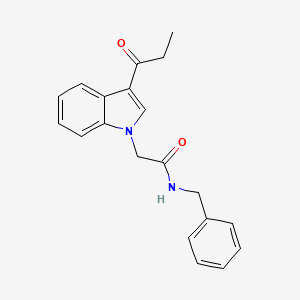
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
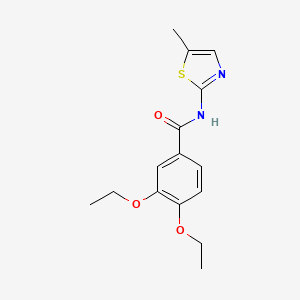
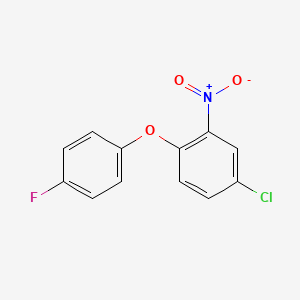
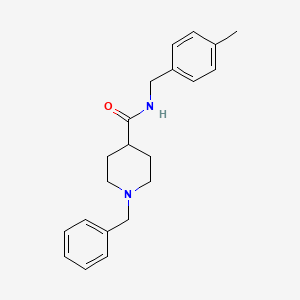
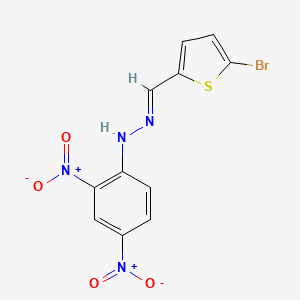

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
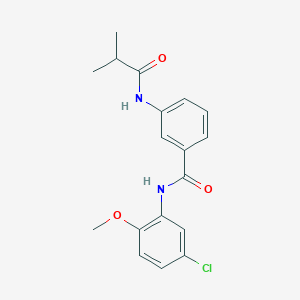
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)

